Fenchone-d6
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Overview
Description
Fenchone-d6 is a deuterated form of fenchone, a naturally occurring monoterpene found in the essential oils of various plants such as Foeniculum vulgare (fennel) and Peumus boldus (boldo). The deuterated version, this compound, is used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenchone-d6 can be synthesized by deuterating fenchone through a series of chemical reactions. One common method involves the dehydrogenation of fenchol using a dehydrogenation catalyst. The process typically involves mild reaction conditions and the use of a plant-derived organic solvent, which reduces the residues of toxic substances and allows for solvent recycling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity fenchol as a raw material, with dimethylbenzene as a solvent and a self-prepared catalyst for dehydrogenation . This method ensures high conversion rates, good selectivity, and high yield.
Chemical Reactions Analysis
Types of Reactions
Fenchone-d6 undergoes various chemical reactions, including:
Oxidation: Fenchone can be oxidized to form fenchone derivatives.
Reduction: Reduction reactions can convert fenchone to fenchol.
Substitution: Fenchone can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various fenchone derivatives, such as fenchone-resorcinol analogs, which have shown high affinity and selectivity for cannabinoid receptors .
Scientific Research Applications
Fenchone-d6 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterated nature.
Biology: Studied for its antimicrobial, antifungal, and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Fenchone-d6 involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the activity of cannabinoid receptors, particularly the CB2 receptor, leading to anti-inflammatory and analgesic effects . Additionally, its antioxidant properties are attributed to its ability to increase levels of reduced glutathione and superoxide dismutase .
Comparison with Similar Compounds
Similar Compounds
Borneol: Another monoterpene with comparable therapeutic effects, including anti-inflammatory and analgesic activities.
Thujone: Found in essential oils, thujone shares some pharmacological properties with fenchone.
Uniqueness
Fenchone-d6 is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy. Its distinct isotopic properties allow for more precise and accurate spectroscopic analysis compared to non-deuterated compounds.
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
158.27 g/mol |
IUPAC Name |
1-methyl-3,3-bis(trideuteriomethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/i1D3,2D3 |
InChI Key |
LHXDLQBQYFFVNW-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C2CCC(C2)(C1=O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C)C |
Origin of Product |
United States |
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